5-Bromo-4-methoxypyrrolo[2,1-f][1,2,4]triazine
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Overview
Description
5-Bromo-4-methoxypyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound with the molecular formula C7H6BrN3O. It is a derivative of pyrrolo[2,1-f][1,2,4]triazine, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 5-Bromo-4-methoxypyrrolo[2,1-f][1,2,4]triazine can be achieved through various synthetic routes. One common method involves the bromination of 4-methoxypyrrolo[2,1-f][1,2,4]triazine using bromine or a brominating agent under controlled conditions . Another approach includes the use of bromohydrazone intermediates, which are then cyclized to form the desired compound . Industrial production methods often involve multi-step synthesis and optimization of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-Bromo-4-methoxypyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bromine, hydrazine, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Bromo-4-methoxypyrrolo[2,1-f][1,2,4]triazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of antiviral and anticancer agents.
Biological Studies: The compound is studied for its potential biological activities, including kinase inhibition and antiviral properties.
Chemical Research: It serves as a precursor in the synthesis of more complex heterocyclic compounds with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5-Bromo-4-methoxypyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets, such as kinases and viral enzymes. The compound can inhibit the activity of these targets, leading to the disruption of critical biological pathways. For example, it has been shown to inhibit the activity of certain kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
5-Bromo-4-methoxypyrrolo[2,1-f][1,2,4]triazine is unique due to its specific substitution pattern and biological activities. Similar compounds include:
5-Bromo-2-chloro-4-methoxypyrrolo[2,1-f][1,2,4]triazine: Another derivative with different substitution patterns and potentially different biological activities.
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound, which serves as a scaffold for various biologically active molecules.
These compounds share the pyrrolo[2,1-f][1,2,4]triazine core but differ in their substituents, leading to variations in their chemical and biological properties .
Properties
Molecular Formula |
C7H6BrN3O |
---|---|
Molecular Weight |
228.05 g/mol |
IUPAC Name |
5-bromo-4-methoxypyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C7H6BrN3O/c1-12-7-6-5(8)2-3-11(6)10-4-9-7/h2-4H,1H3 |
InChI Key |
TZNDEYJHMGBFHB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NN2C1=C(C=C2)Br |
Origin of Product |
United States |
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